molecular formula C12H16INO3 B139462 Tert-butyl 2-iodo-4-methoxyphenylcarbamate CAS No. 157496-75-8

Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Cat. No. B139462
M. Wt: 349.16 g/mol
InChI Key: QVVBFDVJTIYVAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-4-methoxyphenylcarbamate is a chemical compound with the molecular formula C12H16INO3 . It has an average mass of 349.165 Da and a monoisotopic mass of 349.017487 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail . This method was reported to have improved yield and easy purification .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-iodo-4-methoxyphenylcarbamate consists of 12 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Building Blocks in Organic Chemistry

Tert-butyl 2-iodo-4-methoxyphenylcarbamate plays a significant role as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds demonstrate potential as building blocks for complex organic synthesis (Guinchard, Vallée, & Denis, 2005).

Enantioselective Synthesis in Drug Development

The compound is also used in enantioselective synthesis, a crucial process in drug development. An example includes its use in synthesizing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. This synthesis employs iodolactamization as a key step, demonstrating the compound's utility in creating biologically active molecules (Campbell et al., 2009).

Lithiation and Functionalization

Tert-butyl 2-iodo-4-methoxyphenylcarbamate undergoes directed lithiation, a process where it is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process allows for the production of various substituted products, highlighting the compound's versatility in organic transformations (Smith, El‐Hiti, & Alshammari, 2013).

Antioxidant Activities

The compound's derivatives, such as 2,6-di-tert-butyl-4-methoxyphenol (DBHA), demonstrate significant H-atom donating activities, which are important in antioxidant studies. This property is essential in understanding the behavior of antioxidants in various media, contributing to research in food chemistry and pharmaceuticals (Barclay, Edwards, & Vinqvist, 1999).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as an intermediate in synthesizing various biologically active compounds, like omisertinib (AZD9291). Its synthesis from commercially available materials and the optimization of this synthetic method highlight its industrial and pharmaceutical relevance (Zhao, Guo, Lan, & Xu, 2017).

Photophysical Properties

Derivatives of tert-butyl 2-iodo-4-methoxyphenylcarbamate have been studied for their photophysical properties, which are relevant in the development of organic optoelectronic applications like OLEDs. This underscores the compound's potential in advanced material science applications (Hu et al., 2013).

properties

IUPAC Name

tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVBFDVJTIYVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356055
Record name tert-butyl 2-iodo-4-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-iodo-4-methoxyphenylcarbamate

CAS RN

157496-75-8
Record name tert-butyl 2-iodo-4-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GK Jana, S Sinha - Tetrahedron, 2012 - Elsevier
Efficient total synthesis of ibogaine, epiibogaine and their analogues has been described. An intramolecular reductive-Heck type cyclization was used for the construction of seven-…
Number of citations: 42 www.sciencedirect.com
WI Lee, JW Jung, J Sim, H An, YG Suh - Tetrahedron, 2013 - Elsevier
A generally applicable and high-yielding protocol for the synthesis of 3-substituted indole derivatives is described. Key features include microwave-assisted intramolecular arene–…
Number of citations: 14 www.sciencedirect.com

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